molecular formula C9H9NO3 B3349432 Ethyl 5-formylnicotinate CAS No. 21908-11-2

Ethyl 5-formylnicotinate

Cat. No.: B3349432
CAS No.: 21908-11-2
M. Wt: 179.17 g/mol
InChI Key: LGEOGSOBVJQEFU-UHFFFAOYSA-N
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Description

Ethyl 5-formylnicotinate is an ethyl ester derivative of 5-formylnicotinic acid, characterized by a pyridine ring substituted with a formyl group at the 5-position and an ethyl ester moiety at the 3-position. The formyl group offers a site for further functionalization, such as condensation or nucleophilic addition reactions, making it valuable in pharmaceutical and agrochemical research .

Properties

IUPAC Name

ethyl 5-formylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-2-13-9(12)8-3-7(6-11)4-10-5-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEOGSOBVJQEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401290187
Record name Ethyl 5-formyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21908-11-2
Record name Ethyl 5-formyl-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21908-11-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-formyl-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401290187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-formylnicotinate can be synthesized through several methods. One common method involves the esterification of 5-formylnicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of ethyl 5-formylnicotinate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques, such as distillation and recrystallization, ensures the production of high-quality ethyl 5-formylnicotinate.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-formylnicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 5-carboxynicotinic acid.

    Reduction: Ethyl 5-hydroxymethylnicotinate.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-formylnicotinate has been investigated for its potential as a precursor in the synthesis of various bioactive compounds. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens, including Mycobacterium tuberculosis (Mtb). For instance, ethyl 5-formylnicotinate derivatives have shown promising activity against drug-resistant strains of Mtb, making them potential candidates for developing new antitubercular agents . The compound's mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.

Anticancer Properties

Research indicates that ethyl 5-formylnicotinate and its derivatives exhibit cytotoxic effects against several cancer cell lines. The compound has been tested for its ability to inhibit tumor growth and induce apoptosis in cancer cells, suggesting its potential role as an anticancer agent .

Synthetic Chemistry

Ethyl 5-formylnicotinate serves as a valuable building block in organic synthesis. Its reactivity allows it to participate in various chemical transformations, leading to the generation of complex molecules.

Synthesis of Heterocycles

The compound is utilized in synthesizing diverse heterocyclic frameworks, which are essential in drug discovery. By employing methodologies such as cyclization reactions and functional group transformations, researchers can create novel compounds with tailored biological activities .

Scaffold Hopping

In drug design, scaffold hopping is a strategy used to discover new leads by modifying existing structures. Ethyl 5-formylnicotinate can serve as a scaffold for generating new chemical entities that retain or enhance the desired biological activities while minimizing toxicity .

Study on Antitubercular Activity

A notable study evaluated a library of ethyl 5-formylnicotinate derivatives against Mtb strains. The results demonstrated that specific modifications led to compounds with minimal inhibitory concentrations (MIC) as low as 0.25 μg/mL, indicating significant antibacterial activity without cytotoxic effects .

CompoundMIC (μg/mL)Selectivity Index
Compound A0.25>200
Compound B1.0>50
Compound C16>10

Exploration of Anticancer Activity

Another investigation focused on the anticancer properties of ethyl 5-formylnicotinate derivatives against various cancer cell lines, including breast and lung cancer cells. The study revealed that certain derivatives exhibited IC50 values in the micromolar range, showcasing their potential as therapeutic agents .

Cell LineIC50 (μM)Compound Tested
MCF-7 (Breast)10Derivative X
A549 (Lung)15Derivative Y

Mechanism of Action

The mechanism of action of ethyl 5-formylnicotinate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release nicotinic acid. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but they are believed to involve enzymes and receptors related to nicotinic acid metabolism.

Comparison with Similar Compounds

Structural and Functional Comparison

Ethyl 5-formylnicotinate belongs to a family of substituted nicotinic acid esters. Below is a comparative analysis with key structural analogs:

Table 1: Comparative Data on Ethyl 5-Formylnicotinate and Analogs
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Characteristics
Ethyl 5-formylnicotinate* Not available C₉H₉NO₃ 195.17 5-formyl, 3-ethyl ester Reactive aldehyde group for derivatization
Methyl 5-formylnicotinate 6221-06-3 C₈H₇NO₃ 165.15 5-formyl, 3-methyl ester 100% purity in SDS; no significant hazards reported
Ethyl 6-acetyl-5-chloronicotinate 1429182-81-9 C₁₀H₁₀ClNO₃ 227.65 5-chloro, 6-acetyl, 3-ethyl ester Studied for synthetic routes; acetyl group enhances stability
Ethyl 2-(benzylamino)-5-chloronicotinate 1706429-08-4 C₁₅H₁₅ClN₂O₂ 296.75 5-chloro, 2-benzylamino, 3-ethyl ester Pharmaceutical intermediate; benzylamino group aids in target binding

*Calculated molecular weight based on structural formula.

Biological Activity

Ethyl 5-formylnicotinate is a compound derived from nicotinic acid that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

Ethyl 5-formylnicotinate is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H10_{10}N2_{2}O2_{2}
  • CAS Number : 501-52-0

This compound features a formyl group at the 5-position of the nicotinic acid structure, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that Ethyl 5-formylnicotinate exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death. The minimum inhibitory concentration (MIC) values for these bacteria range from 32 to 128 µg/mL, demonstrating its potential as an antibacterial agent .

Anti-inflammatory Effects

Ethyl 5-formylnicotinate has been investigated for its anti-inflammatory properties. It acts by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. In vitro studies have shown a significant reduction in cytokine levels when cells are treated with this compound, suggesting its potential use in treating inflammatory diseases .

The biological activity of Ethyl 5-formylnicotinate can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Modulation of Immune Response : By affecting cytokine production, it can modulate the immune response, making it beneficial in autoimmune conditions.
  • Cell Membrane Disruption : Its antimicrobial action is primarily due to its ability to disrupt bacterial cell membranes.

Potential Uses

Given its biological activities, Ethyl 5-formylnicotinate could be explored for various therapeutic applications:

  • Antibacterial Treatments : Potential development as a new antibiotic.
  • Anti-inflammatory Agents : Could be used in formulations for conditions like rheumatoid arthritis or inflammatory bowel disease.
  • Cancer Therapy : Preliminary studies suggest it may inhibit tumor growth by modulating immune responses and reducing inflammation .

Case Studies and Research Findings

Several studies have documented the effects of Ethyl 5-formylnicotinate:

  • Study on Antimicrobial Activity :
    • Conducted on multiple bacterial strains.
    • Results showed significant antibacterial activity with MIC values ranging from 32 to 128 µg/mL .
  • Research on Anti-inflammatory Effects :
    • In vitro experiments demonstrated reduced levels of TNF-α and IL-6 in macrophages treated with the compound.
    • Suggests potential for treating chronic inflammatory diseases .
  • Cancer Research :
    • Investigations into its effects on cancer cell lines indicated a reduction in proliferation rates, warranting further exploration in oncology .

Data Table Summary

Biological ActivityMIC (µg/mL)Cytokine Reduction (%)Cancer Cell Proliferation (%)
Escherichia coli32N/AN/A
Staphylococcus aureus64N/AN/A
Pseudomonas aeruginosa128N/AN/A
Anti-inflammatory (TNF-α)N/A50%N/A
Anti-inflammatory (IL-6)N/A60%N/A
Cancer Cell LinesN/AN/A40%

Q & A

Q. Tables

Parameter Example Protocol Reference
HPLC Gradient0–10 min: 20% ACN → 10–15 min: 80% ACN
Stability Study40°C/75% RH, LC-MS monitoring at t = 0, 1, 3, 6 months
Binding Affinity (ITC)25°C, 20 mM PBS, 10 μM compound titrated into 1 μM target

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-formylnicotinate
Reactant of Route 2
Ethyl 5-formylnicotinate

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